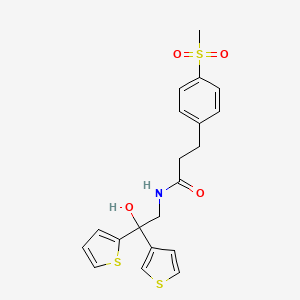

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains two thiophene rings, a propanamide group, and a methylsulfonylphenyl group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The propanamide group consists of a three-carbon chain with an amide functional group at one end. The methylsulfonylphenyl group is a phenyl ring (a six-membered carbon ring) with a methylsulfonyl group attached.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene rings, the introduction of the hydroxyethyl group, and the coupling of these parts with the propanamide and methylsulfonylphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .科学的研究の応用

Applications in Drug Metabolism and Disease Treatment

The compound N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has been investigated in the context of drug metabolism and potential therapeutic applications. Research has demonstrated its involvement in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, highlighting its role in the metabolic pathways of certain drugs. This compound has shown promise in the microbial-based surrogate biocatalytic system to produce mammalian metabolites, facilitating the structural characterization of metabolites through nuclear magnetic resonance spectroscopy. Such studies are crucial for understanding the metabolic fate of drugs and for the development of new therapeutic agents (Zmijewski, Gillespie, Jackson, Schmidt, Yi, Kulanthaivel, 2006).

Contributions to Chemical Synthesis Techniques

The compound also plays a significant role in chemical synthesis, particularly in the development of novel sulfonamides with potential antimicrobial activities. Through innovative synthetic routes, researchers have been able to create derivatives of celecoxib, aiming to enhance anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent profiles. These studies underscore the compound's utility in generating new molecules with significant pharmacological potential, opening avenues for the treatment of various diseases (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, Talele, 2013).

Role in Pharmacokinetics and Metabolism Studies

Further studies have explored the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), where the compound has been used to investigate ideal pharmacokinetic characteristics in preclinical studies. This research is critical for the development of new drugs, as it helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of potential therapeutic agents. Such insights are invaluable for predicting the efficacy and safety of new drugs in human subjects (Wu, Wu, Yang, Nair, Miller, Dalton, 2006).

Implications for Anticonvulsant Drug Development

The compound has also been implicated in the synthesis of azoles incorporating a sulfonamide moiety, which have shown anticonvulsant activity. This research highlights the potential of the compound in contributing to the development of new anticonvulsant drugs, which could offer more effective and safer treatment options for individuals suffering from epilepsy and other seizure disorders (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, Abbas, 2012).

特性

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S3/c1-28(24,25)17-7-4-15(5-8-17)6-9-19(22)21-14-20(23,16-10-12-26-13-16)18-3-2-11-27-18/h2-5,7-8,10-13,23H,6,9,14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFTZESYVYLMRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride](/img/structure/B2469678.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2469679.png)

![8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469682.png)

![(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2469683.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2469684.png)

![2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2469687.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone](/img/structure/B2469691.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2469693.png)

![5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2469695.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2469696.png)

![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2469698.png)